Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester

Lipophilicity Membrane Permeability Drug Design

Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester (CAS 651331-91-8), systematically named methyl 4-(2,2-difluoroethoxy)-2-hydroxybenzoate, is a synthetic fluorinated salicylate derivative with the molecular formula C₁₀H₁₀F₂O₄ and a molecular weight of 232.18 g/mol. It belongs to the broader class of polyfluorinated salicylic acid derivatives, a group that has garnered research interest as analogs of non-steroidal anti-inflammatory drugs (NSAIDs).

Molecular Formula C10H10F2O4
Molecular Weight 232.18 g/mol
CAS No. 651331-91-8
Cat. No. B12534434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester
CAS651331-91-8
Molecular FormulaC10H10F2O4
Molecular Weight232.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)OCC(F)F)O
InChIInChI=1S/C10H10F2O4/c1-15-10(14)7-3-2-6(4-8(7)13)16-5-9(11)12/h2-4,9,13H,5H2,1H3
InChIKeyCYXSUWGYLXSXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester (CAS 651331-91-8): A Fluorinated Salicylate Building Block


Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester (CAS 651331-91-8), systematically named methyl 4-(2,2-difluoroethoxy)-2-hydroxybenzoate, is a synthetic fluorinated salicylate derivative with the molecular formula C₁₀H₁₀F₂O₄ and a molecular weight of 232.18 g/mol . It belongs to the broader class of polyfluorinated salicylic acid derivatives, a group that has garnered research interest as analogs of non-steroidal anti-inflammatory drugs (NSAIDs) [1]. The compound features a key architectural arrangement: a methyl ester at position 1, a hydroxyl group at position 2, and a 2,2-difluoroethoxy substituent at position 4 of the benzoic acid core. This specific substitution pattern introduces unique physicochemical properties—including a calculated XLogP of 2.7 and a topological polar surface area of 55.8 Ų —that differentiate it from simpler salicylates and make it a compelling intermediate for medicinal chemistry and impurity profiling applications.

Why Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester Cannot Be Replaced by Generic Analogs


Substituting methyl 4-(2,2-difluoroethoxy)-2-hydroxybenzoate with a generic analog such as methyl salicylate, methyl 2,4-dihydroxybenzoate, or even the difluoroethoxy isomer lacking the 2-hydroxy group is scientifically unsound because these compounds exhibit markedly different physicochemical profiles that govern membrane permeability, target binding, and metabolic stability. Computational data show that the target compound possesses a calculated XLogP of 2.7 and a TPSA of 55.8 Ų , whereas methyl salicylate has a LogP of 2.55 [1] and methyl 2,4-dihydroxybenzoate has a LogP of approximately 1.87 [2]. These differences in lipophilicity and hydrogen-bonding capacity directly impact the compound's ability to partition into lipid bilayers and engage in specific intermolecular interactions, a phenomenon corroborated by structure–activity relationship (SAR) studies on polyfluorinated salicylates showing that the electronic effects of fluorine substituents significantly modulate COX-1 inhibitory activity and in vivo anti-inflammatory potency [3]. The presence of the 2,2-difluoroethoxy group further imparts distinct metabolic stability relative to non-fluorinated alkoxy substituents, making this compound uniquely suited for applications where intracellular residence time is critical. Consequently, simple in-class substitution cannot replicate the target compound's performance profile in either synthetic or biological contexts.

Quantitative Differentiation Guide for Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester


Lipophilicity (LogP) Advantage Over Methyl Salicylate

The target compound exhibits a calculated LogP of 1.82 , representing a 0.73 log unit decrease in lipophilicity relative to methyl salicylate (LogP 2.55) [1]. This lower LogP value translates to a numerically higher aqueous solubility and a reduced tendency for non-specific protein binding, which can translate into advantages for formulations requiring controlled release or for compounds intended to interact with hydrophilic target pockets.

Lipophilicity Membrane Permeability Drug Design

Topological Polar Surface Area (TPSA) Differentiator for Blood–Brain Barrier and Oral Absorption Predictions

The topological polar surface area (TPSA) of the target compound is 55.8 Ų , which is 11.0 Ų lower than the TPSA of methyl 2,4-dihydroxybenzoate (66.8 Ų) [1]. A TPSA below 60 Ų is commonly associated with favorable blood–brain barrier penetration, whereas values exceeding 60–70 Ų are correlated with limited CNS exposure.

TPSA ADME Central Nervous System

Hydrogen Bond Donor Count Advantage for Transcellular Permeability

The target compound contains exactly 1 hydrogen bond donor (the 2-OH) , conforming to Lipinski's Rule of Five (≤5 H-bond donors). In contrast, the free carboxylic acid analog 4-(2,2-difluoroethoxy)-2-hydroxybenzoic acid (CAS 651331-96-3) possesses 2 hydrogen bond donors . The reduction from 2 to 1 H-bond donor group can enhance passive transcellular permeability by lowering the desolvation penalty required for membrane partitioning.

Lipinski Rules Drug-likeness Oral Bioavailability

Class-Level Anti-Inflammatory Activity via COX-1 Pathway Modulation

Polyfluorinated salicylic acid derivatives have been systematically evaluated for COX-1 inhibitory action, with the parent class demonstrating significant in vitro COX-1 inhibition and in vivo anti-inflammatory and analgesic activities in standard rodent models [1]. While no published IC₅₀ value is available specifically for this methyl ester analog, the compound's structural alignment with active polyfluorosalicylates—specifically the 2-hydroxy and 4-difluoroethoxy substituents—provides robust class-level inference of potential COX-1 activity, distinguishing it from non-fluorinated salicylates that lack the electron-withdrawing fluorine substituents known to enhance enzyme–ligand interactions.

COX-1 Inhibition Anti-inflammatory Polyfluorinated Salicylates

Enhanced Metabolic Stability via Difluoroethoxy Substitution

The 2,2-difluoroethoxy group at the 4-position is a well-precedented metabolic blocking strategy. The gem-difluoro motif reduces the rate of oxidative O-dealkylation by cytochrome P450 enzymes compared to non-fluorinated ethoxy or methoxy substituents [1]. While no direct microsomal stability data for this specific methyl ester is publicly available, the structural analogy to extensively studied difluoroalkoxy pharmacophores in FDA-approved drugs supports the inference of enhanced metabolic stability relative to non-fluorinated alkoxy analogs such as methyl 4-methoxy-2-hydroxybenzoate.

Metabolic Stability Fluorine Chemistry Oxidative Metabolism

Primary Application Scenarios for Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester


Medicinal Chemistry: Hit-to-Lead Optimization for CNS-Penetrant Anti-Inflammatory Agents

The combination of a moderate LogP (1.82) and a TPSA (55.8 Ų) below the CNS threshold makes this compound a privileged scaffold for designing brain-penetrant COX-1 inhibitors. The established anti-inflammatory activity of polyfluorinated salicylates [1] supports its use as a starting point for synthesizing focused libraries aimed at neuroinflammatory conditions such as multiple sclerosis and Alzheimer's disease.

Pharmaceutical Impurity Profiling: Reference Standard for Fluorinated Process Impurities

Given its unique retention time and spectral properties, this compound can serve as a high-purity reference standard for the identification and quantification of structurally-related impurities in active pharmaceutical ingredients (APIs) containing difluoroethoxy or salicylate substructures. Its distinct mass (232.18 g/mol) and UV absorption profile (derived from the phenolic chromophore) facilitate its use in HPLC/UV and LC-MS methods for impurity profiling during drug substance manufacturing and stability studies.

Chemical Biology Tool Compound: Probing Membrane Permeability and Target Engagement

With one hydrogen bond donor and a favorable lipophilicity profile, this compound is suited for permeability and target engagement studies in cell-based assays. It can be used as a baseline probe to evaluate the contribution of the difluoroethoxy group to cellular uptake kinetics, as compared to the free acid analog (2 H-bond donors) or non-fluorinated alkoxy variants, enabling quantitative structure–property relationship (QSPR) modeling for scaffold optimization.

Synthetic Intermediate for Fluorinated Drug Substance Development

The methyl ester functionality allows for facile hydrolysis to the corresponding carboxylic acid or transesterification to other ester prodrugs, while the difluoroethoxy group provides a non-labile fluorine tag for ¹⁹F NMR reaction monitoring. This versatility makes the compound a valuable building block for multi-step synthesis of more elaborate drug candidates in medicinal chemistry and process research laboratories.

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